1-Methoxy-3-(methylamino)propan-2-ol
Overview
Description
1-Methoxy-3-(methylamino)propan-2-ol is an organic compound with the molecular formula C5H13NO2. It is a versatile chemical used in various scientific research applications due to its unique structure, which includes both an ether and an amine functional group .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methoxy-3-(methylamino)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of epoxide compounds with methylamine. For instance, the reaction of propylene oxide with methylamine under controlled conditions yields this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include additional purification steps such as distillation or crystallization to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-3-(methylamino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The ether and amine groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines or ethers .
Scientific Research Applications
1-Methoxy-3-(methylamino)propan-2-ol is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism by which 1-Methoxy-3-(methylamino)propan-2-ol exerts its effects involves interactions with specific molecular targets. The compound can modulate signal transduction pathways by binding to receptors on cellular membranes, influencing cellular responses and activities .
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-3-phenylamino-propan-2-ol: Similar in structure but contains a phenyl group instead of a methyl group.
3-(Methylamino)-1-propanol: Lacks the methoxy group, making it less versatile in certain reactions.
1-(3-Methoxyphenoxy)-3-(methylamino)propan-2-ol: Contains a methoxyphenoxy group, offering different chemical properties.
Uniqueness
1-Methoxy-3-(methylamino)propan-2-ol is unique due to its combination of ether and amine functional groups, which provide a wide range of reactivity and applications in various fields of research and industry .
Properties
IUPAC Name |
1-methoxy-3-(methylamino)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2/c1-6-3-5(7)4-8-2/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPOLOTYYAEFEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(COC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50609825 | |
Record name | 1-Methoxy-3-(methylamino)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50609825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60755-68-2 | |
Record name | 1-Methoxy-3-(methylamino)-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60755-68-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methoxy-3-(methylamino)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50609825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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